![molecular formula C23H23N5O2S B2977988 N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-41-6](/img/structure/B2977988.png)
N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a complex organic compound that contains several functional groups and rings, including a 1,2,4-triazole ring and a thiazole ring . These types of compounds are often of interest in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring and a thiazole ring. The 1,2,4-triazole ring is a stable compound and acts as an isostere of amide, ester, and carboxylic acid . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .Applications De Recherche Scientifique
Cyclocondensation and Synthesis Applications
Research into compounds with structures related to N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide often involves cyclocondensation reactions, which are key for synthesizing heterocyclic compounds. For example, the refluxing of 3-amino-2-iminonaphtho[1,2-d]thiazole with diethyl oxalate led to the formation of binaphtho[1′,2′:4,5]thiazolo[3,2-b][1,2,4]triazole derivatives (Liu, Shih, & Hu, 1987). Such processes highlight the complexity and versatility of synthesizing oxalamide-related heterocycles, underscoring their importance in chemical research for developing new materials and pharmaceuticals.
Heterocyclic Compounds in Medicinal Chemistry
The synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives has shown significant potential in medicinal chemistry, particularly as potent, orally active antiallergy agents. These compounds were synthesized through the treatment of acetophenone with thiourea and iodine, demonstrating the therapeutic potential of such heterocyclic compounds in treating allergic reactions (Hargrave, Hess, & Oliver, 1983). This illustrates the broader application of complex oxalamide derivatives in developing new drugs and treatments.
Antimicrobial Applications
Thiazolidinone derivatives, synthesized from key intermediates related to N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, have been evaluated for their antimicrobial activity against a range of bacterial and fungal strains. This research demonstrates the antimicrobial potential of such compounds, suggesting their use in combating infectious diseases (Patel, Kumari, & Patel, 2012).
Photoreactions and Material Science
The photoreactions of 2-(4-thiazolyl)-1H-benzimidazole, a compound related to the structure of interest, in the presence of singlet oxygen, lead to various photolysis products. Such studies are pivotal in understanding the photostability and photochemical properties of heterocyclic compounds, which have implications in material science and photopharmacology (Mahran, Sidky, & Wamhoff, 1983).
Orientations Futures
The future directions for research on this compound could include further investigations on its synthesis, structure-activity relationship, and biological activities. It could also be interesting to explore its potential applications in medicine, given the known biological activities of compounds containing the 1,2,4-triazole and thiazole rings .
Propriétés
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-5-4-6-17(12-14)20-26-23-28(27-20)18(13-31-23)9-10-24-21(29)22(30)25-19-8-7-15(2)11-16(19)3/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGWEVVXCIGDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-nitrophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2977906.png)
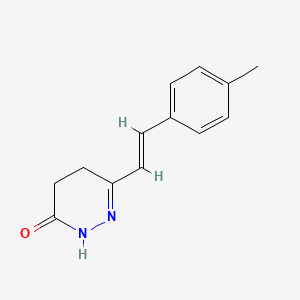
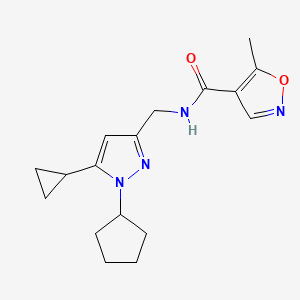
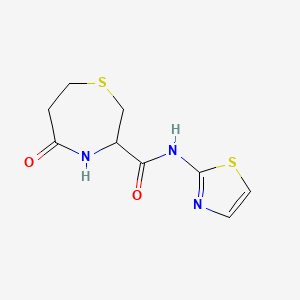
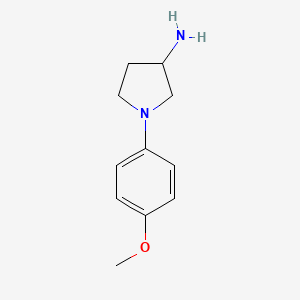
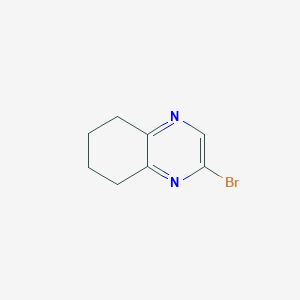

![2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2977918.png)
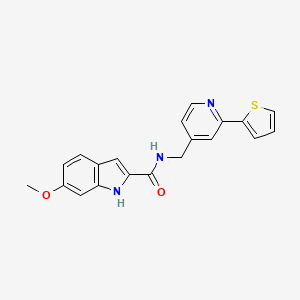
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2977921.png)
![tert-butyl 4-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2977922.png)
![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2977923.png)
![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2977925.png)
![6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B2977927.png)